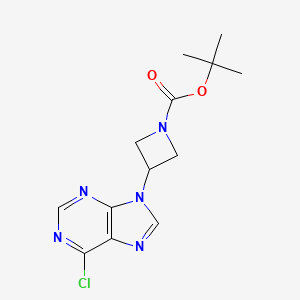
Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate, also known as 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylic acid methyl ester, is an organic compound with a molecular formula of C11H9BrN2O2. It is a white crystalline solid, soluble in hot water and alcohol, and slightly soluble in cold water. It is a synthetic compound that has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Methyl Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate(cyanomethyl)-1H-indole-2-carboxylate has been used in a variety of scientific research applications. It has been used to study the effects of metal ions on the structure and properties of proteins. It has also been used to study the mechanism of action of antifungal agents. Additionally, it has been used in the synthesis of various indole derivatives, as well as in the synthesis of indole-based drugs.
Wirkmechanismus
Methyl Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate(cyanomethyl)-1H-indole-2-carboxylate is believed to act as an inhibitor of certain enzymes, such as protein kinases, proteases, and other enzymes involved in the regulation of cellular processes. It binds to these enzymes and prevents them from performing their normal functions. This inhibition of enzyme activity can lead to a variety of physiological effects, depending on the enzyme being inhibited.
Biochemical and Physiological Effects
Methyl Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate(cyanomethyl)-1H-indole-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria and fungi, as well as to inhibit the growth of certain types of cancer cells. Additionally, it has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate(cyanomethyl)-1H-indole-2-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and can be stored for long periods of time without degradation. However, it is not very soluble in water, making it difficult to use in certain experiments. Additionally, it has been shown to have toxic effects in certain organisms, so it should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of methyl Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate(cyanomethyl)-1H-indole-2-carboxylate. One potential direction is to further study its effects on the structure and properties of proteins, as well as its mechanism of action. Additionally, it could be used in the development of new drugs and therapeutic agents. It could also be used in the synthesis of new indole derivatives for use in drug discovery. Finally, it could be used to study the effects of metal ions on the structure and properties of proteins.
Synthesemethoden
Methyl Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate(cyanomethyl)-1H-indole-2-carboxylate can be synthesized by a variety of methods. One method involves the reaction of 3-bromo-1H-indole-2-carboxylic acid with cyanomethyl bromide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous medium at room temperature. The product is then purified by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
methyl 3-bromo-1-(cyanomethyl)indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c1-17-12(16)11-10(13)8-4-2-3-5-9(8)15(11)7-6-14/h2-5H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHSJAFLJLCAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1CC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2951528.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2951530.png)
![3-Ethenylsulfonyl-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B2951531.png)
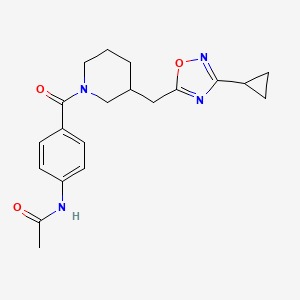
![1-(2-Cyclobutylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2951537.png)
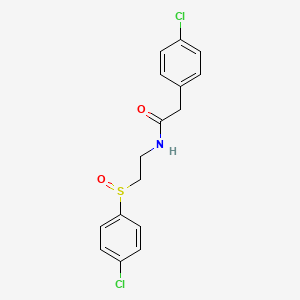
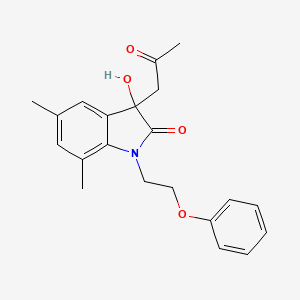

![5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2951544.png)
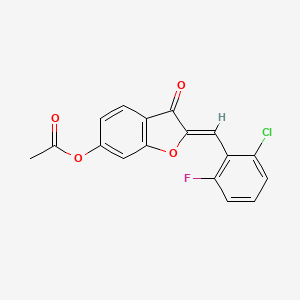
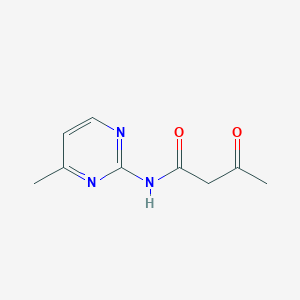
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2951549.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2951550.png)
